2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
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Overview
Description
2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety and a tetrahydrobenzothienopyrimidine core. It has shown potential in medicinal chemistry, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine in the central nervous system .
Mode of Action
The compound interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system . The compound exhibits selective inhibitory activity against AChE, with less potent activity against BuChE .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic neurotransmission pathway . This pathway is essential for learning and memory functions. The inhibition of AChE leads to an increase in the levels of acetylcholine, enhancing the transmission of signals in the nervous system .
Pharmacokinetics
The pharmacokinetic properties of 2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro1Similar compounds have been shown to have good bioavailability and are able to cross the blood-brain barrier
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels, which can enhance cognitive functions . This makes the compound a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps. One common approach is the condensation of a substituted benzothiophene with a piperazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported in the synthesis of similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole: Studied for its anxiolytic properties.
Pyrido[2,3-d]pyrimidine derivatives: Explored for their antitumor activity.
Uniqueness
2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine stands out due to its unique combination of a benzothienopyrimidine core and a phenylpiperazine moiety. This structure imparts distinct pharmacological properties, making it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
2-methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4S/c1-15-22-20(19-17-9-5-6-10-18(17)26-21(19)23-15)25-13-11-24(12-14-25)16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYVUOFAZZMOJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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